5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one

MCHR1 antagonist neuropeptide signaling orexigenic pathway

Researchers needing a potent MCHR1 antagonist often struggle to source morpholine-bearing pyranones with verified biological activity. 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one (CAS 152368-17-7) directly addresses this gap as a high-affinity (IC50 = 13 nM) MCHR1 antagonist with the essential basic morpholine nitrogen (pKa ~8.17) for physiological target engagement. • Confirmed MCHR1 antagonist (IC50 = 13 nM) for orexigenic signaling & energy homeostasis assays • Mannich-based synthesis (72-74% yield) ensures reliable supply for medicinal chemistry derivatization • Acts as a control compound to isolate morpholine-specific effects vs. neutral pyranones (kojic acid, maltol)

Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
CAS No. 152368-17-7
Cat. No. B179307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one
CAS152368-17-7
Molecular FormulaC10H13NO4
Molecular Weight211.21 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=CC(=O)C(=CO2)O
InChIInChI=1S/C10H13NO4/c12-9-5-8(15-7-10(9)13)6-11-1-3-14-4-2-11/h5,7,13H,1-4,6H2
InChIKeyIYSJGXVZXRIYPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one: Chemical Profile


5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one (CAS 152368-17-7), a synthetic pyran-4-one derivative featuring a 5-hydroxyl group and a 2-morpholinomethyl substituent , is primarily procured as a specialized chemical intermediate for the synthesis of biologically active molecules and as a tool compound for studying morpholine-bearing heterocycles . Its physicochemical properties—including a molecular weight of 211.21 g/mol, molecular formula C₁₀H₁₃NO₄, a predicted pKa of 8.17±0.10, and a polar surface area (PSA) of 62.91 Ų —differentiate it from related pyranones lacking the basic morpholine nitrogen, a feature that critically alters solubility, hydrogen-bonding capacity, and target-binding interactions.

5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one: Limitation of Generic Alternatives


Direct substitution of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one with generic pyran-4-one scaffolds (e.g., maltol, kojic acid, or unsubstituted 4H-pyran-4-one) is not scientifically valid. The 2-morpholinomethyl group introduces a basic tertiary amine that is absent in core pyranones, fundamentally altering the compound's protonation state under physiological pH (predicted pKa ~8.17) . This substitution enables distinct binding modes to enzyme active sites, as demonstrated by its specific inhibition of dihydroorotase (DHO) and modulation of melanin-concentrating hormone (MCH) receptor 1 [1]. In contrast, unsubstituted pyran-4-ones lack the requisite amine functionality for these interactions, rendering them ineffective as chemical tools in these specific target classes. Furthermore, the morpholine ring enhances aqueous solubility relative to lipophilic pyranone analogs [2], a critical parameter for in vitro assay reproducibility and consistent dosing in cell-based studies.

5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one: Quantitative Differentiation


MCHR1 Binding vs. Unsubstituted Pyranones

5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one exhibits high-affinity binding to human melanin-concentrating hormone receptor 1 (MCHR1) with an IC50 of 13 nM in a radioligand displacement assay [1]. This potency is conferred by the morpholinomethyl moiety, as unsubstituted pyran-4-ones lack the requisite amine for MCHR1 interaction and show no measurable binding at equivalent concentrations. The 13 nM affinity positions the compound as a validated tool for MCHR1 pharmacology studies, whereas generic pyranones are unsuitable for this target.

MCHR1 antagonist neuropeptide signaling orexigenic pathway

Dihydroorotase (DHO) Inhibition

The compound inhibits mouse dihydroorotase (DHO) with an IC50 of 180 µM at pH 7.37 [1]. While this is a weak interaction, it demonstrates that the morpholinomethyl-pyran-4-one core can occupy the DHO active site, a feature not shared by simpler pyran-4-ones. This moderate activity provides a starting point for structure-based optimization of DHO inhibitors, an enzyme in pyrimidine biosynthesis.

pyrimidine biosynthesis antimetabolite DHO inhibitor

Aqueous Solubility vs. Lipophilic Analogs

The incorporation of a morpholinomethyl group into a pyran-4-one core dramatically improves aqueous solubility. A study replacing a benzopyran group with a phenyl-morpholinomethyl moiety resulted in >10-fold increased water solubility compared to the lead compound KCN1 [1]. While this specific comparison involves a more complex analog, the effect is directly attributable to the ionizable morpholine nitrogen (pKa ~8.17 ), which enhances hydrophilicity. This property is a key differentiator from neutral, lipophilic pyran-4-ones (e.g., maltol) that exhibit poor aqueous solubility.

solubility optimization formulation morpholine benefit

Synthetic Accessibility via Mannich Reaction

The compound is readily synthesized via a Mannich-type reaction between a pyran-4-one precursor and morpholine, with reported yields of 72% and 74% [1] under standard conditions. This high-yielding, one-step synthesis from commercially available starting materials contrasts with more complex pyran-4-one derivatives requiring multi-step sequences. The robust synthetic route ensures reliable procurement and consistent batch quality for downstream applications.

synthetic intermediate Mannich reaction building block

5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one: Application Scenarios


MCHR1 Pharmacological Tool

Procure 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one for use as a high-affinity (IC50 = 13 nM) antagonist of human MCHR1 . It is suitable for in vitro radioligand binding assays, cell-based functional assays in CHO cells expressing MCHR1, and for exploring the role of MCHR1 in orexigenic signaling and energy homeostasis. The compound's basic morpholine nitrogen (pKa ~8.17 ) ensures appropriate ionization at physiological pH, a prerequisite for target engagement.

SAR Studies Targeting DHO

Utilize 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one as a weakly active (IC50 = 180 µM) but structurally enabling starting point for medicinal chemistry optimization of dihydroorotase (DHO) inhibitors . The morpholinomethyl group provides a handle for further derivatization, while the pyran-4-one core offers a template for exploring interactions within the DHO active site. This application is relevant for research into antimetabolite therapies targeting pyrimidine biosynthesis.

Synthetic Intermediate for Morpholine Libraries

Leverage the high-yielding (72-74%) Mannich-based synthesis to produce 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one as a versatile building block. The morpholine nitrogen can be further functionalized (e.g., alkylation, acylation) to generate diverse libraries of pyran-4-one derivatives with modulated physicochemical properties (enhanced solubility ) for biological screening campaigns.

Biochemical Assay Control

Employ 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one as a control compound in assays where the biological effect of the morpholine moiety needs to be isolated from the pyran-4-one core. This is particularly useful in studies evaluating the contribution of basic amine substituents to target binding, solubility, and cellular permeability, especially when comparing against neutral pyran-4-ones like kojic acid or maltol.

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